molecular formula C18H16N4O2 B2511511 6-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline CAS No. 1904220-82-1

6-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline

Cat. No.: B2511511
CAS No.: 1904220-82-1
M. Wt: 320.352
InChI Key: UNLWKSYOCNQUGJ-UHFFFAOYSA-N
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Description

6-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline is a complex organic compound that features a quinoxaline core linked to a pyrrolidine ring through a pyridin-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a suitable diketone. The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where the pyrrolidine derivative reacts with a halogenated quinoxaline intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and solvents. Additionally, continuous flow chemistry techniques could be employed to scale up the production process while maintaining control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

6-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce fully saturated derivatives .

Scientific Research Applications

6-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Alternatively, it could modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for exploring new therapeutic avenues and developing innovative materials .

Properties

IUPAC Name

(3-pyridin-2-yloxypyrrolidin-1-yl)-quinoxalin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c23-18(13-4-5-15-16(11-13)20-9-8-19-15)22-10-6-14(12-22)24-17-3-1-2-7-21-17/h1-5,7-9,11,14H,6,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLWKSYOCNQUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC=N2)C(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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